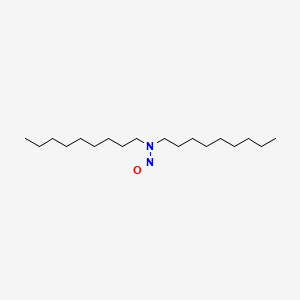

N-亚硝基-N,N-二壬胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Nitroso-N,N-dinonylamine is an organic compound with the molecular formula C18H38N2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments .

科学研究应用

N-Nitroso-N,N-dinonylamine has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

Biology: Research on its biological effects, particularly its carcinogenic potential, is significant for understanding the impact of nitrosamines on health.

Medicine: Studies focus on its role in the formation of carcinogenic compounds in the human body.

Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including food and pharmaceuticals

作用机制

Target of Action

N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction

Mode of Action

The N-nitroso compounds, which include N-Nitroso-N,N-dinonylamine, have been demonstrated to be carcinogenic, mutagenic, and teratogenic in various animal species . They are stable at physiological pH and are metabolized by microsomal mixed function oxidases .

Biochemical Pathways

Significant developments in the chemistry and biochemistry of nitrosamines and other N-nitroso compounds have been observed . The biochemistry of the alpha-hydroxylation of simple nitrosamines and other biochemical activation pathways applicable to nitrosamines containing OH, C=O, and other groups is much better understood .

Pharmacokinetics

The presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . The concern for N-nitrosamines leaching into pharmaceutical products from container closure systems has been reduced significantly by advances in curing systems for elastomeric components .

Result of Action

The result of acute poisoning of rats by nitrosodimethylamine was extensive liver necrosis, which led rapidly to their death . With chronic administration to rats, a natural supplement to the acute study that produced such significant results, Magee and Barnes began an increasingly intense examination of the toxicology of N-nitroso compounds .

Action Environment

It’s known that the risk management and testing approaches being suggested are familiar to the inhalation product industry, which has for many years used such approaches to lower or eliminate the risk of trace levels of n-nitrosamines as potential leachables from inhaler and nasal product components .

未来方向

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . It would be desirable to have an inhibitor which could be added to the formulation to minimize nitrosamine formation . This work demonstrates, for the first time, that the inhibition of nitrosamine formation in oral solid dosage forms is indeed feasible with suitable inhibitors .

准备方法

Synthetic Routes and Reaction Conditions: N-Nitroso-N,N-dinonylamine can be synthesized through the nitrosation of N,N-dinonylamine. The reaction typically involves the use of nitrous acid (HNO2) or its precursors, such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso compound .

Industrial Production Methods: Industrial production of N-Nitroso-N,N-dinonylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Oxidation: N-Nitroso-N,N-dinonylamine can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the nitroso group can yield amines or other reduced forms.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of strong nucleophiles like thiols or amines in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines .

相似化合物的比较

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosomorpholine

Comparison: N-Nitroso-N,N-dinonylamine is unique due to its longer alkyl chains compared to other nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chains may affect its solubility and interaction with biological membranes .

属性

IUPAC Name |

N,N-di(nonyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPXOAQLARIGFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696589 |

Source

|

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84424-96-4 |

Source

|

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)